1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-
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Overview
Description
7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C6H4BrN3O. It is a derivative of pyrrolopyrimidine and contains a bromine atom at the 7th position.
Preparation Methods
The synthesis of 7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves the bromination of pyrrolopyrimidine derivatives. One common method includes the reaction of pyrrolopyrimidine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione can be compared with other pyrrolopyrimidine derivatives:
1H,3H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione: Lacks the bromine atom, which may result in different reactivity and biological activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Contains an additional oxygen atom in the ring structure, leading to different chemical properties and applications.
The uniqueness of 7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione lies in its bromine substitution, which can significantly influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C6H2BrN3O2 |
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Molecular Weight |
228.00 g/mol |
IUPAC Name |
7-bromopyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H2BrN3O2/c7-2-1-8-4-3(2)9-6(12)10-5(4)11/h1H,(H,10,11,12) |
InChI Key |
OTLQJRIWIVXFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=O)NC(=O)C2=N1)Br |
Origin of Product |
United States |
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